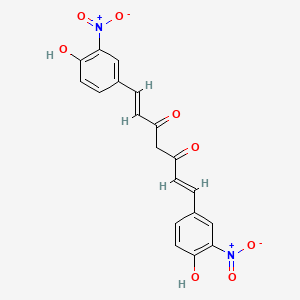
1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-nitrophenyl)-, (1E,6E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-nitrophenyl)-, (1E,6E)- is a complex organic compound with the molecular formula C19H14N2O8. This compound is characterized by its unique structure, which includes two hydroxy-nitrophenyl groups attached to a heptadiene-dione backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-nitrophenyl)-, (1E,6E)- typically involves multi-step organic reactions. The process begins with the preparation of the heptadiene-dione backbone, followed by the introduction of the hydroxy-nitrophenyl groups. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents to facilitate the reactions. The reaction conditions often require precise temperature control and extended reaction times to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-nitrophenyl)-, (1E,6E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
科学的研究の応用
1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-nitrophenyl)-, (1E,6E)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-nitrophenyl)-, (1E,6E)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Curcumin: A natural compound with a similar heptadiene-dione structure but different substituents.
Diferuloylmethane: Another compound with a similar backbone but different functional groups.
Bis(4-hydroxy-3-methoxyphenyl)heptadiene-dione: A synthetic analog with variations in the hydroxy and methoxy groups.
Uniqueness
1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-nitrophenyl)-, (1E,6E)- is unique due to its specific combination of hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C19H14N2O8 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
(1E,6E)-1,7-bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H14N2O8/c22-14(5-1-12-3-7-18(24)16(9-12)20(26)27)11-15(23)6-2-13-4-8-19(25)17(10-13)21(28)29/h1-10,24-25H,11H2/b5-1+,6-2+ |
InChIキー |
TVIZIMUYJIMFKN-IJIVKGSJSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



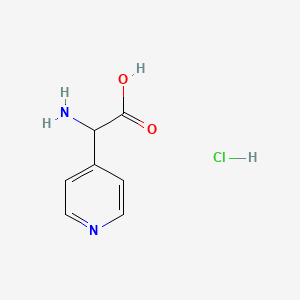
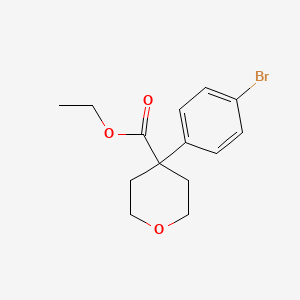
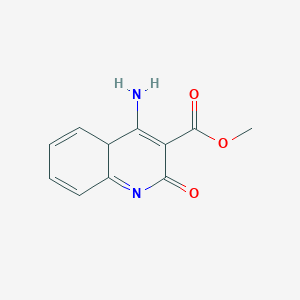
![3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-](/img/structure/B12329853.png)

![N-(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide](/img/structure/B12329856.png)
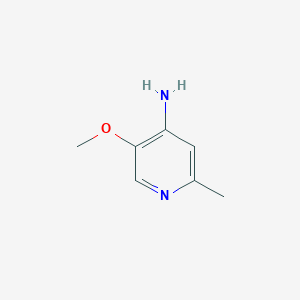
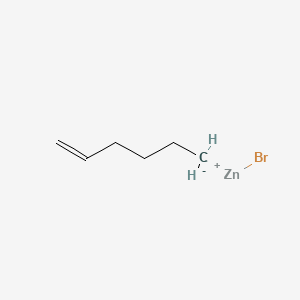
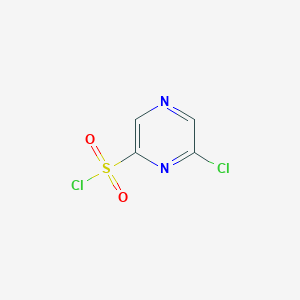
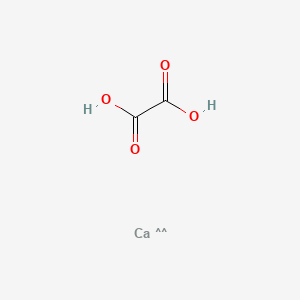
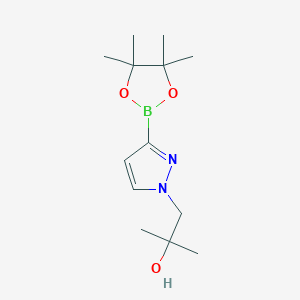

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12329901.png)
